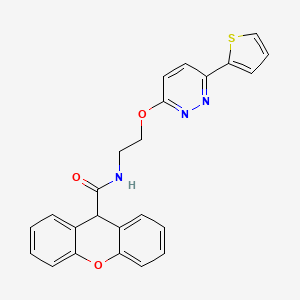

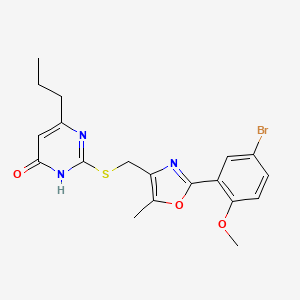

![molecular formula C14H16F3N3O2S B2681552 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole CAS No. 320424-71-3](/img/structure/B2681552.png)

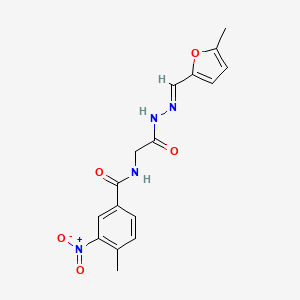

3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a triazole ring, a trifluoromethyl group, a methylsulfanyl group, and a dimethoxyethyl group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into organic compounds through various methods, such as trifluoromethylation of carbon-centered radical intermediates . Additionally, a process for the preparation of a similar compound, Trifloxystrobin, has been described .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the trifluoromethyl group can participate in various reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the trifluoromethyl group could enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Triazole derivatives are known for their unique chemical properties, which make them valuable in the synthesis of complex organic compounds. For instance, the study of trifluoromethyl sulfones and perfluoroalkanesulfonamides of the azole series highlights the synthetic routes to these compounds and their potential applications in creating new materials with desired chemical properties (Meshcheryakov & Shainyan, 2004). These synthetic approaches often involve the functionalization of azole rings, which is crucial for the development of pharmaceuticals and materials science.

Electrochemical Studies

Electrochemical behavior studies, such as those on thiotriazoles, provide insight into the redox properties of triazole derivatives. This research can lead to the development of novel electrochemical sensors or catalysts. The study by Fotouhi et al. (2002) on the electrooxidation of various thiotriazole compounds in aqueous-alcoholic media showcases the potential of these compounds in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).

Antimicrobial and Antitumor Activity

The biological activity of triazole derivatives is a significant area of research, with many compounds showing promising antimicrobial and antitumor properties. The synthesis and evaluation of fused heterocyclic triazolothiadiazole derivatives by Almajan et al. (2010) highlight the potential antimicrobial applications of these compounds (Almajan et al., 2010). Similarly, studies on asymmetric bis(triazole Schiff-base)s bearing functionalized side-chains by Hu et al. (2008) explore their antitumor activity, further underlining the versatility of triazole derivatives in medicinal chemistry (Hu, Hou, Xie, & Huang, 2008).

Material Science Applications

In addition to their applications in synthesis and biomedicine, triazole derivatives are also explored for their utility in material science, such as in the development of fluorescent molecular probes. The work by Diwu et al. (1997) on the synthesis, spectral properties, and use of fluorescent solvatochromic dyes demonstrates the potential of triazole-based compounds in creating sensitive probes for biological and chemical detection (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Orientations Futures

Propriétés

IUPAC Name |

3-(2,2-dimethoxyethyl)-5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O2S/c1-21-12(22-2)8-11-18-19-13(23-3)20(11)10-6-4-5-9(7-10)14(15,16)17/h4-7,12H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMPNZCSHXGHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

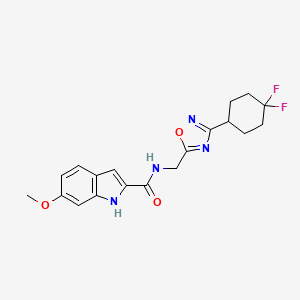

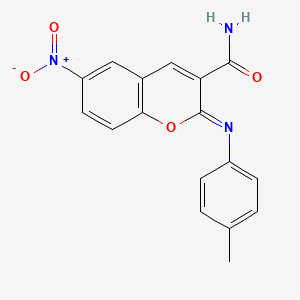

![9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde](/img/structure/B2681475.png)

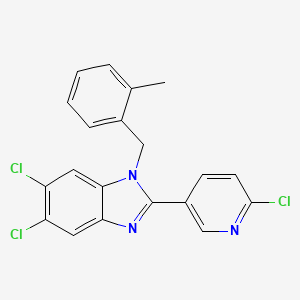

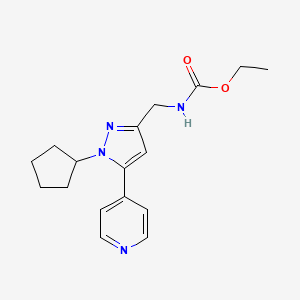

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2681476.png)

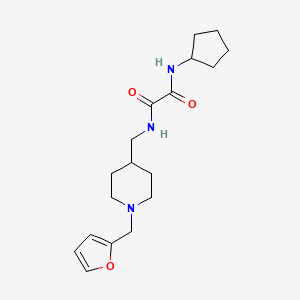

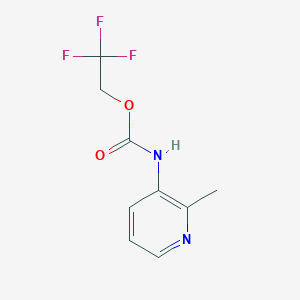

![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)

![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)